![molecular formula C27H26N4O5S B2637534 3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one CAS No. 689771-23-1](/img/structure/B2637534.png)
3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule “3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one” is a complex organic compound. It contains a quinazolin-4-one core, which is a bicyclic system consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . Attached to this core are various functional groups including a methoxyphenyl group, a morpholinyl group, and a nitrophenyl group linked via a sulfanyl group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazolin-4-one core is a planar, aromatic system, which would contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the nitro group is electron-withdrawing and could potentially undergo reduction reactions. The sulfanyl group could participate in various substitution or oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar functional groups, the overall molecular size and shape, and the presence of aromatic systems would all influence properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Quinazolinone derivatives have been evaluated as corrosion inhibitors for mild steel in acidic conditions. Experimental studies, including electrochemical methods, surface analysis, and UV–visible spectrometry, coupled with DFT calculations and Monte Carlo simulation, have demonstrated that these compounds can effectively inhibit mild steel corrosion in a 1.0 M HCl solution. Their inhibition efficiencies increase with concentration, highlighting their potential as effective corrosion inhibitors due to chemical adsorption on the metallic surface (Errahmany et al., 2020).
Anticancer Activity
Quinazolinone derivatives have shown promise in anticancer research. A new heterocyclic compound from this class was found to block the proliferation of bone cancer cells, induce apoptosis, and increase the accumulation of reactive oxygen species (ROS) in cancer cells. These findings suggest potential therapeutic applications for quinazolinone derivatives in cancer treatment (Lv & Yin, 2019).
Green Chemistry Synthesis
Research has also focused on the development of green synthetic methods for quinazolinone derivatives. A study reported the synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate using green chemistry approaches, highlighting an environmentally friendly synthesis pathway that could be significant for pharmaceutical and chemical research applications (Molnar, Komar, & Jerković, 2022).
Analgesic and Anti-inflammatory Activities
Some quinazolinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds have shown significant activities in in vitro and in vivo models, indicating their potential as new therapeutic agents for pain and inflammation management (Osarodion Peter Osarumwense, 2023).
Antibacterial Activity
Quinazolinone derivatives have also been explored for their antibacterial properties. Synthesis and screening against various strains of microorganisms have demonstrated that these compounds can exhibit significant antibacterial activity, offering a potential for the development of new antibiotics (Osarodion Peter Osarumwense, 2022).
Zukünftige Richtungen
The study of quinazolin-4-one derivatives is a promising area of research due to their potential pharmaceutical applications. Future research could focus on synthesizing this compound and studying its biological activity. Additionally, modifications to the functional groups could be explored to optimize its activity and reduce potential toxicity .
Wirkmechanismus
Target of Action
The compound “3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one” is a quinazolinone derivative. Quinazolinones and their derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The interaction of quinazolinone derivatives with their targets often results in modulation of the target’s activity. This can lead to changes in cellular signaling pathways, gene expression, and other cellular processes .
Biochemical Pathways
Quinazolinone derivatives can affect multiple biochemical pathways depending on their specific targets. These can include pathways involved in cell growth, inflammation, neurotransmission, and others .
Pharmacokinetics
The ADME properties of quinazolinone derivatives can vary widely depending on their specific chemical structure. Factors such as solubility, stability, and binding affinity can influence their absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of quinazolinone derivatives can include changes in cell growth, cell death, inflammation, neurotransmission, and other processes, depending on their specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of quinazolinone derivatives .
Eigenschaften
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5S/c1-35-23-8-5-19(6-9-23)17-30-26(32)24-16-21(29-11-13-36-14-12-29)7-10-25(24)28-27(30)37-18-20-3-2-4-22(15-20)31(33)34/h2-10,15-16H,11-14,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFXVEVBPZOMDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

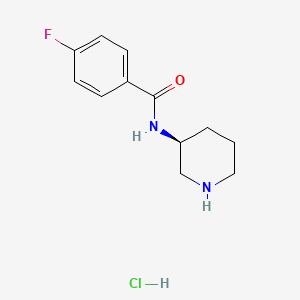
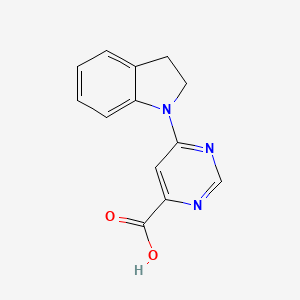
![1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2637453.png)

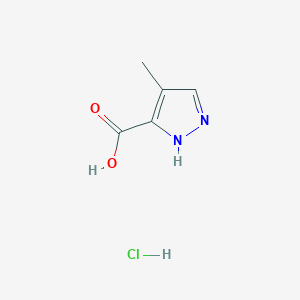
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2637459.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2637462.png)
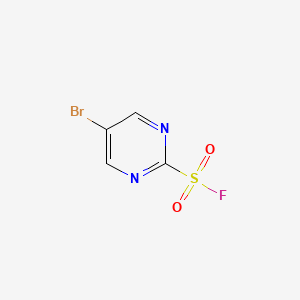
![5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637466.png)
![6-Cyano-2-mercaptobenzo[d]oxazole](/img/structure/B2637467.png)
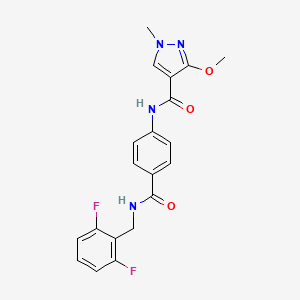
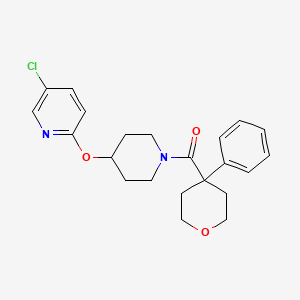
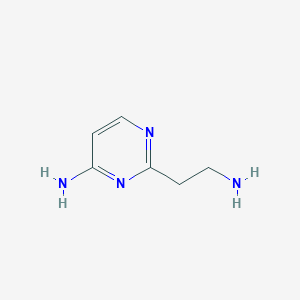
![(Z)-methyl 4-((6-methoxy-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2637474.png)